Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate is an organic compound with the molecular formula C17H25NO2. This compound is characterized by a cyclohexane ring substituted with an ethyl ester group at the 1-position and a benzylamino group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Carboxylate Group: The carboxylate group is introduced by esterification of cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.
Substitution with Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-aminocyclohexane-1-carboxylate: Lacks the benzyl group, resulting in different chemical properties.
Benzyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate: Contains an additional benzyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-2-20-17(19)16-10-8-15(9-11-16)13-18-12-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13H2,1H3 |
InChI Key |
DCPMPNZJKOPMGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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